molecular formula C10H7F3N2O3 B13909613 (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13909613
M. Wt: 260.17 g/mol
InChI Key: PKXZGQSIGPWVSA-SECBINFHSA-N
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Description

(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of an indole derivative, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure cost-effectiveness, high purity, and minimal environmental impact. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the amino and carboxylic acid groups facilitate interactions with active sites. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-2-oxo-1H-indole-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    (3R)-3-amino-2-oxo-7-methyl-1H-indole-3-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3R)-3-amino-2-oxo-7-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)5-3-1-2-4-6(5)15-7(16)9(4,14)8(17)18/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m1/s1

InChI Key

PKXZGQSIGPWVSA-SECBINFHSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C(=O)O)N

Origin of Product

United States

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